molecular formula C22H26N4O2S B2998670 N-((4-(2-ethyl-6-methylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476451-72-6

N-((4-(2-ethyl-6-methylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2998670
CAS No.: 476451-72-6
M. Wt: 410.54
InChI Key: KLQKUAQORJCIKG-UHFFFAOYSA-N
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Description

The compound N-((4-(2-ethyl-6-methylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide features a 1,2,4-triazole core substituted with a 2-ethyl-6-methylphenyl group at position 4 and an ethylthio group at position 3. A methylene bridge links the triazole to a 4-methoxybenzamide moiety. The synthesis likely involves S-alkylation of a triazole-thiol precursor, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-5-16-9-7-8-15(3)20(16)26-19(24-25-22(26)29-6-2)14-23-21(27)17-10-12-18(28-4)13-11-17/h7-13H,5-6,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQKUAQORJCIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=C2SCC)CNC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-ethyl-6-methylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from recent studies.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole core linked to a methoxybenzamide moiety. The synthesis of similar triazole derivatives often employs methods such as ultrasound-assisted synthesis, which enhances reaction efficiency and yield. For instance, derivatives of 1,2,4-triazoles have been synthesized with yields ranging from 75% to 89% using ultrasound radiation techniques .

Structural Characteristics

The structural formula can be represented as follows:

C19H24N4OS\text{C}_{19}\text{H}_{24}\text{N}_4\text{OS}

This compound contains various functional groups that contribute to its biological activity. The presence of the ethylthio group and the methoxybenzamide structure are particularly noteworthy for their potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated against various cancer cell lines. Notably, derivatives with electron-donating groups exhibited significant anti-proliferative effects. In one study, compounds were tested on HepG2 liver cancer cells using the MTT assay, revealing varying degrees of cytotoxicity based on their structural modifications .

Case Study: HepG2 Cell Line

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.500Moderate
6e28.399Low

The order of activity was found to correlate with the electronic properties of substituents on the aromatic ring .

The precise mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the triazole ring may disrupt cellular processes by inhibiting enzymes involved in cancer cell proliferation or by inducing apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups at specific positions on the aromatic ring significantly enhances biological activity. For instance:

  • Electron-donating groups (e.g., methyl) at ortho and meta positions improve potency.
  • Electron-withdrawing groups (e.g., bromo) reduce efficacy.

This relationship underscores the importance of molecular modifications in optimizing therapeutic agents derived from triazole frameworks .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Class Core Structure Key Substituents IR νC=O (cm⁻¹) IR νC=S (cm⁻¹)
Target Compound 1,2,4-Triazole 2-Ethyl-6-methylphenyl, ethylthio, 4-methoxybenzamide 1663–1682 Absent
[7–9] 1,2,4-Triazole Phenylsulfonyl, fluorophenyl Absent 1247–1255
(Compound 4) 1,2,4-Triazole 4-Methoxyphenyl, phenylthiol 1663–1682 ~2500–2600*
(Compound 6) Thiadiazole-isoxazole Benzamide, phenyl 1606 Absent

*νS-H in thiol form .

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